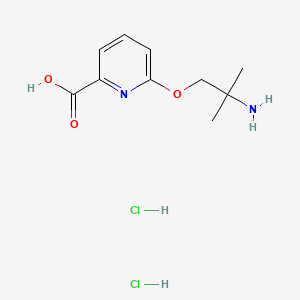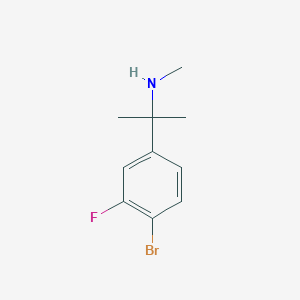
2-(4-Bromo-3-fluorophenyl)-N-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-fluorophenyl)propan-2-ylamine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a propan-2-yl group, which is further connected to a methylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-fluorophenyl)propan-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroaniline and acetone.
Formation of Intermediate: The initial step involves the reaction of 4-bromo-3-fluoroaniline with acetone under acidic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired 2-(4-bromo-3-fluorophenyl)propan-2-ylamine.
Industrial Production Methods
In an industrial setting, the production of 2-(4-bromo-3-fluorophenyl)propan-2-ylamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-3-fluorophenyl)propan-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-bromo-3-fluorophenyl)propan-2-ylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated phenyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, 2-(4-bromo-3-fluorophenyl)propan-2-ylamine can be used to develop new drugs. The presence of bromine and fluorine atoms can enhance the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-3-fluorophenyl)propan-2-ylamine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s binding affinity to target proteins or enzymes. This can result in the modulation of biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromo-3-chlorophenyl)propan-2-ylamine: Similar structure but with a chlorine atom instead of fluorine.
2-(4-bromo-3-iodophenyl)propan-2-ylamine: Similar structure but with an iodine atom instead of fluorine.
2-(4-bromo-3-methylphenyl)propan-2-ylamine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 2-(4-bromo-3-fluorophenyl)propan-2-ylamine lies in the presence of both bromine and fluorine atoms on the phenyl ring. This combination can result in distinct chemical and biological properties compared to other halogenated derivatives. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can influence its reactivity and binding interactions.
Propriétés
Formule moléculaire |
C10H13BrFN |
|---|---|
Poids moléculaire |
246.12 g/mol |
Nom IUPAC |
2-(4-bromo-3-fluorophenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H13BrFN/c1-10(2,13-3)7-4-5-8(11)9(12)6-7/h4-6,13H,1-3H3 |
Clé InChI |
PPGDAFXOGCFROS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)Br)F)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


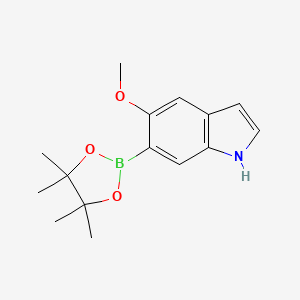
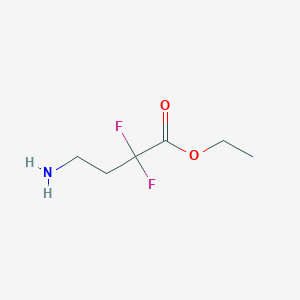
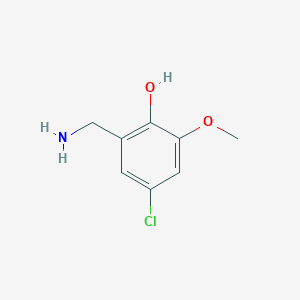
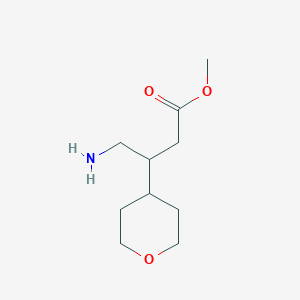
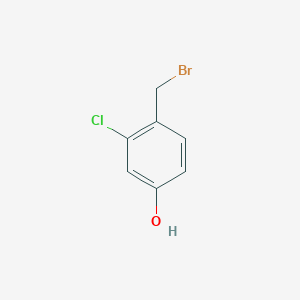
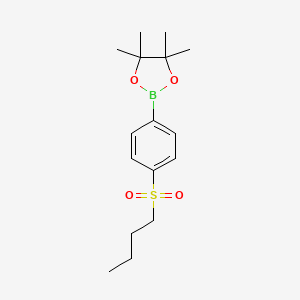
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
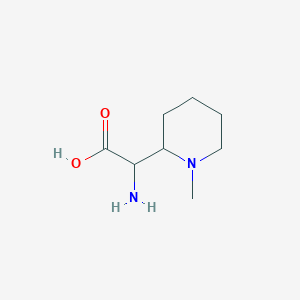
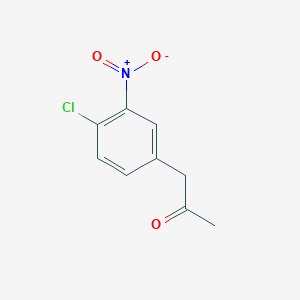
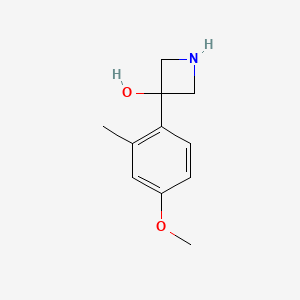
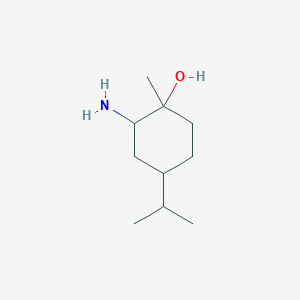
![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
